molecular formula C13H15ClN6O2 B2592717 (3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone CAS No. 2034499-24-4

(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone

Cat. No.: B2592717
CAS No.: 2034499-24-4
M. Wt: 322.75
InChI Key: DDRSXGCMONWBNN-UHFFFAOYSA-N
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Description

(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone is a synthetic organic compound that features a combination of pyrimidine, piperidine, and triazole moieties

Mechanism of Action

Target of Action

The primary target of the compound (3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone, also known as 5-chloro-2-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-3-yl]oxy}pyrimidine, is the G-protein-coupled receptor 119 (GPR119) . GPR119 is expressed predominantly in pancreatic β-cells and in enteroendocrine cells in the gastrointestinal tract .

Mode of Action

The compound interacts with its target, GPR119, and acts as an agonist . This interaction stimulates glucose-dependent insulin release by direct action in the pancreas and promotes secretion of the incretin GLP-1 by action in the gastrointestinal tract . This dual mechanism of action has generated significant interest in the discovery of small molecule GPR119 agonists as a potential new treatment for type 2 diabetes .

Biochemical Pathways

The compound affects the biochemical pathways related to glucose metabolism and insulin secretion . By acting on GPR119, it influences the secretion of insulin and GLP-1, which are crucial for maintaining glucose homeostasis . The downstream effects include improved glucose control and potential therapeutic benefits in the treatment of type 2 diabetes .

Pharmacokinetics

The compound was efficacious in both acute and chronic in vivo rodent models of diabetes , suggesting favorable ADME properties that allow for effective bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action include stimulated insulin release from pancreatic β-cells and increased secretion of GLP-1 from enteroendocrine cells . These effects contribute to improved glucose control, which is beneficial in the management of type 2 diabetes .

Biochemical Analysis

Biochemical Properties

The biochemical properties of (3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone are largely determined by its interactions with various enzymes, proteins, and other biomolecules . For instance, it has been shown to interact with G-protein-coupled receptor 119 (GPR119), a receptor expressed predominantly in pancreatic β-cells and in enteroendocrine cells in the gastrointestinal tract . This interaction stimulates glucose-dependent insulin release and promotes the secretion of the incretin GLP-1 .

Cellular Effects

The cellular effects of this compound are diverse and depend on the specific cell type and cellular processes involved . It has been shown to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it can induce apoptosis in certain cancer cell lines, such as BT-474, by inhibiting tubulin polymerization .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it binds to the colchicine binding site of tubulin, leading to inhibition of tubulin polymerization .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been studied, with a focus on the product’s stability, degradation, and long-term effects on cellular function

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

It is likely that it interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels

Transport and Distribution

It may interact with various transporters or binding proteins, and may have effects on its localization or accumulation

Subcellular Localization

It may be directed to specific compartments or organelles by targeting signals or post-translational modifications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrimidine derivative: Starting with a chloropyrimidine, the compound can be synthesized through nucleophilic substitution reactions.

    Attachment of the piperidine ring: This step might involve the reaction of the pyrimidine derivative with a piperidine derivative under basic conditions.

    Formation of the triazole ring: The triazole moiety can be introduced via a click chemistry reaction, such as the Huisgen cycloaddition between an azide and an alkyne.

    Final coupling: The final step would involve coupling the triazole and piperidine-pyrimidine intermediates under suitable conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring.

    Reduction: Reduction reactions might target the pyrimidine or triazole rings.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at the chloropyrimidine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols for nucleophilic substitution; electrophiles like alkyl halides for electrophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology

Biologically, compounds with similar structures have been studied for their potential as enzyme inhibitors, receptor modulators, or antimicrobial agents.

Medicine

In medicine, such compounds might be explored for their therapeutic potential in treating diseases like cancer, infections, or neurological disorders.

Industry

Industrially, the compound could be used in the development of new materials, agrochemicals, or pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    (3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone: Similar compounds might include other pyrimidine-piperidine-triazole derivatives.

    Unique Features: The specific arrangement of functional groups and the presence of the triazole ring might confer unique biological activities or chemical reactivity compared to other similar compounds.

Uniqueness

The uniqueness of this compound could lie in its specific combination of functional groups, which might result in distinct biological activities or chemical properties not observed in other compounds with similar structures.

Properties

IUPAC Name

[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-(1-methyltriazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN6O2/c1-19-8-11(17-18-19)12(21)20-4-2-3-10(7-20)22-13-15-5-9(14)6-16-13/h5-6,8,10H,2-4,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDRSXGCMONWBNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)N2CCCC(C2)OC3=NC=C(C=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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